Positional Isomerism: Agonist-to-Antagonist Switch at H2 Receptors
Isohistamine [2-(1H-imidazol-2-yl)ethanamine] functions as a competitive antagonist at histamine H2 receptors, whereas its positional isomer histamine [4(5)-(2-aminoethyl)imidazole] is the endogenous H2 agonist . In the isolated rat ileum preparation, isohistamine dihydrochloride was shown to act as a competitive H2 antagonist . Furthermore, in the anesthetized rat model, isohistamine itself displayed only weak agonist activity, and its derivatives bearing methyl substitutions on the ring nitrogens or side-chain carbons were subsequently tested and confirmed to possess H2-receptor antagonist activity against histamine-stimulated gastric acid secretion . This functional inversion—driven solely by relocation of the aminoethyl chain from the C-4 to the C-2 position of the imidazole ring—cannot be achieved by any 4-substituted histamine analog.
| Evidence Dimension | Functional activity at histamine H2 receptor |
|---|---|
| Target Compound Data | Competitive H2 antagonist in rat ileum; weak agonist activity in gastric acid secretion assay |
| Comparator Or Baseline | Histamine [4(5)-(2-aminoethyl)imidazole]: potent H2 agonist, stimulates gastric acid secretion |
| Quantified Difference | Qualitative functional inversion: agonist (histamine) → competitive antagonist (isohistamine) at H2 receptors |
| Conditions | Isolated rat ileum (antagonism); histamine-stimulated gastric acid secretion in anesthetized rat (weak agonism) |
Why This Matters
A researcher requiring an H2 antagonist pharmacophore based on the imidazole-ethylamine scaffold must select isohistamine; histamine and other 4-substituted analogs will produce opposite (agonistic) effects, rendering experimental conclusions invalid.
- [1] Kornfeld, E. C.; Wolf, L.; Lin, T. M.; Slater, I. H. Synthesis and Pharmacology of 2-(2-Aminoethyl)imidazole (2-Isohistamine). J. Med. Chem. 1968, 11 (5), 1028–1031. DOI: 10.1021/jm00311a025. View Source
